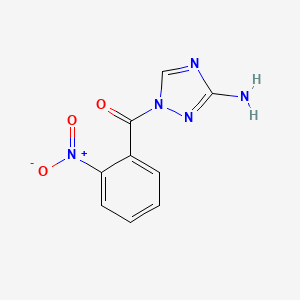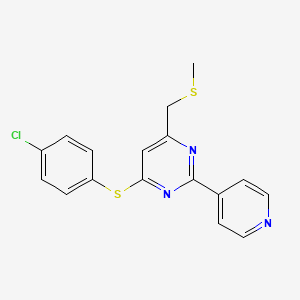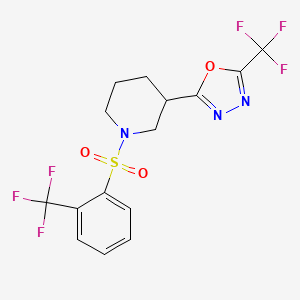![molecular formula C20H16N2O5 B2487484 8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892756-39-7](/img/structure/B2487484.png)
8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to the compound of interest often involves starting materials like 4-hydroxycoumarine, leading to a range of compounds with potential antibacterial and antioxidant activities. The structural confirmation of these compounds employs analytical and spectroscopic methods, including UV, IR, 1H, 13C-NMR, NOESY, and HMBC NMR spectra, to elucidate proton and carbon positions (N. Hamdi, V. Passarelli, A. Romerosa, 2011). Another study on closely related compounds highlights a solvent-free synthesis approach, emphasizing the importance of efficient and environmentally friendly methods in the production of such complex molecules (Nilay Shah et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by complex interactions and arrangements. For example, polymorphism studies reveal the potential anticancer activity of similar compounds, with variations in molecular structures affecting intermolecular interactions and crystal organization (S. Shishkina et al., 2019). These insights underscore the significance of molecular structure in determining the properties and potential applications of the compound.
Chemical Reactions and Properties
Research on derivatives of 2H-chromen-2-ones elucidates a variety of chemical reactions and properties, including photoinduced rearrangements leading to novel compounds with potential pharmaceutical applications (Jinming Fan et al., 2017). Another study emphasizes the synthesis of heterocyclic compounds demonstrating the versatility and reactivity of these molecules in forming compounds with diverse biological activities (C. Shruthi et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and crystal transparency, are critical for their potential applications. Studies on similar compounds have utilized techniques like thermal analysis and UV-Visible spectroscopy to characterize these properties, providing insights into their stability and suitability for various applications (C. Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties, particularly the antimicrobial and antioxidant activities of these compounds, have been a focus of research. For instance, derivatives exhibiting significant antibacterial activity against various pathogens suggest the potential for pharmaceutical development (N. Hamdi, V. Passarelli, A. Romerosa, 2011). Moreover, the exploration of oxadiazole derivatives containing 2H-chromen-2-one moiety for their antibacterial and antifungal activities highlights the chemical versatility and potential therapeutic applications of these compounds (M. Mahesh et al., 2022).
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological macromolecules through its various functional groups .
Safety and Hazards
Future Directions
The study and application of this compound could potentially be a fruitful area of research. Its complex structure and multiple functional groups make it interesting from a synthetic perspective. If it exhibits desirable biological activity, it could potentially be developed into a therapeutic agent .
properties
IUPAC Name |
8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-3-25-16-6-4-5-13-11-15(20(23)26-17(13)16)19-21-18(22-27-19)12-7-9-14(24-2)10-8-12/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZHVSORXLKALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-ethyl-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]carbamate](/img/structure/B2487401.png)
![3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester](/img/structure/B2487404.png)


![N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2487411.png)
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2487412.png)
![(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B2487414.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2487416.png)


![N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2487421.png)
